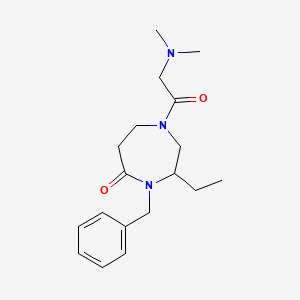
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro15-4513, is a compound that belongs to the class of benzodiazepine site inverse agonists. It has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Wirkmechanismus
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor. It binds to the same site as benzodiazepines, but instead of enhancing the effects of GABA, it reduces them. This leads to the inhibition of GABAergic neurotransmission and the reversal of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It can block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines, and can also induce anxiety and convulsions in animal models. 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has a number of advantages for lab experiments. It is a potent and selective inverse agonist at the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. However, 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has a short half-life in vivo, which limits its usefulness in animal models. It is also highly lipophilic, which can make it difficult to work with in vitro.
Zukünftige Richtungen
There are a number of future directions for research on 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one. One area of interest is the role of 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one in the development of tolerance to benzodiazepines. Another area of interest is the potential therapeutic applications of 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one, such as in the treatment of anxiety disorders. Finally, there is interest in developing new benzodiazepine site inverse agonists with improved pharmacokinetic properties and selectivity.
Synthesemethoden
The synthesis of 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one involves the reaction of ethyl 4-bromobutyrate with N,N-dimethylglycine to form ethyl 4-(N,N-dimethylglycyl)butyrate. This intermediate is then reacted with benzylmagnesium chloride to form 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one. The yield of the synthesis is around 40-50%, and the purity of the product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It has been shown to be a potent inverse agonist at the benzodiazepine site of the GABA-A receptor, which is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one can block the effects of benzodiazepines on the GABA-A receptor, leading to the reversal of their sedative and anxiolytic effects.
Eigenschaften
IUPAC Name |
4-benzyl-1-[2-(dimethylamino)acetyl]-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-16-13-20(18(23)14-19(2)3)11-10-17(22)21(16)12-15-8-6-5-7-9-15/h5-9,16H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBXSJMOAWEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5457187.png)
![3-(benzylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457191.png)
![1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457199.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5457210.png)
![methyl 4-(5-{[(3S)-3-(acetylamino)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5457214.png)
![2-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457215.png)
![9-[3-(3-methoxy-4-methylphenyl)propanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5457221.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B5457241.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B5457250.png)
![2'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5457258.png)